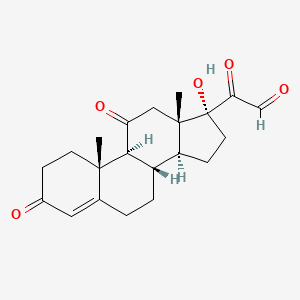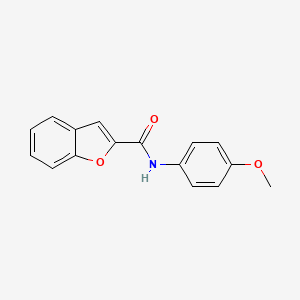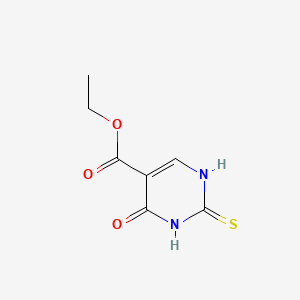
2,6-Dimethylhydroquinone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 3-xiloquinona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos y como reactivo en química analítica.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluida su función como antioxidante.
Industria: La 3-xiloquinona se utiliza en la producción de polímeros, colorantes y otros productos químicos industriales.
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción de la 3-xiloquinona implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede interferir con la acción de la progesterona, previniendo así la nidación de un óvulo fertilizado . Esta propiedad se ha explotado en el desarrollo de agentes anticonceptivos. La actividad antioxidante del compuesto se atribuye a su capacidad para donar átomos de hidrógeno, neutralizando los radicales libres y previniendo el daño oxidativo.
Análisis Bioquímico
Biochemical Properties
2,6-Dimethylhydroquinone plays a significant role in biochemical reactions due to its redox properties. It can act as an electron donor, participating in oxidation-reduction reactions. This compound interacts with various enzymes and proteins, including peroxidases and oxidases, which catalyze the oxidation of this compound to its corresponding quinone form. The interaction with these enzymes is crucial for its function as an antioxidant, protecting cells from oxidative damage .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are involved in the regulation of cellular responses to oxidative stress. Additionally, this compound can impact gene expression by influencing transcription factors that respond to changes in the cellular redox state. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo redox cycling. It can be oxidized to its quinone form and then reduced back to the hydroquinone form, generating reactive oxygen species (ROS) in the process. These ROS can act as signaling molecules, modulating the activity of various biomolecules. This compound can also bind to specific proteins, altering their function and leading to changes in cellular processes such as enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to light and air, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects at low doses are outweighed by the toxic effects at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to quinone derivatives. These metabolites can further participate in redox cycling, contributing to the compound’s antioxidant properties. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its biological activity. For example, its distribution within different cellular compartments can determine its effectiveness as an antioxidant .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its ability to modulate oxidative stress responses and other cellular functions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 3-xiloquinona se puede sintetizar a través de varios métodos. Un enfoque común implica la metilación de la hidroquinona utilizando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción típicamente ocurre en un solvente como la acetona o el dimetilsulfóxido a temperaturas elevadas.
Métodos de producción industrial: En un entorno industrial, la 3-xiloquinona se produce a través de un proceso de metilación similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica el monitoreo y control continuos de la temperatura, la presión y las concentraciones de reactivos para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: La 3-xiloquinona experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas, que son intermediarios importantes en la síntesis orgánica.
Reducción: El compuesto se puede reducir para formar derivados de hidroquinona.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de benceno, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.
Productos principales formados:
Oxidación: Quinonas
Reducción: Derivados de hidroquinona
Sustitución: Bencenodioles sustituidos
Comparación Con Compuestos Similares
La 3-xiloquinona es única debido a su patrón específico de sustitución en el anillo de benceno. Los compuestos similares incluyen:
Hidroquinona: Carece de los grupos metilo presentes en la 3-xiloquinona.
p-Xiloquinona: Tiene grupos metilo en las posiciones 2 y 5 en lugar de 2 y 6.
o-Xiloquinona: Los grupos metilo están en las posiciones 2 y 3.
Estas diferencias estructurales dan como resultado variaciones en su reactividad química y aplicaciones. Las propiedades únicas de la 3-xiloquinona la hacen particularmente valiosa en contextos específicos de investigación e industriales.
Propiedades
IUPAC Name |
2,6-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZVZZVXOJRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060957 | |
| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
654-42-2 | |
| Record name | 2,6-Dimethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-XYLOHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20F4R79OM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 151 °C | |
| Record name | 2,6-Dimethyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Dimethylhydroquinone is a key intermediate in the bacterial degradation of certain aromatic compounds. For instance, Mycobacterium strain DM1 utilizes 2,6-xylenol as a source of carbon and energy, breaking it down via a pathway that involves this compound as a metabolite. [] Similarly, Rhodococcus rhodochrous N75 degrades 4-hydroxy-3,5-dimethylbenzoic acid, leading to the accumulation of this compound. []
A: PcpA, found in Sphingobium chlorophenolicum, typically catalyzes the ring cleavage of 2,6-dichlorohydroquinone during pentachlorophenol degradation. Interestingly, while this compound is a substrate for PcpA, its catalytic efficiency (kcat/Km) is significantly lower compared to 2,6-dichlorohydroquinone. [] This suggests a preference for halogen substituents at the 2 and 6 positions for optimal PcpA activity.
A: Yes, studies utilizing electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy have been conducted on methyl-substituted benzoquinol radical cations, including this compound. These investigations, carried out in strongly acidic media, revealed valuable information about the hyperfine coupling constants and the cis-trans isomerism exhibited by the double-protonated cation radicals. []
A: Research has explored the potential of using the redox properties of quinones, including this compound and its corresponding quinone (2,6-dimethylbenzoquinone), for separating CO2 from flue gas. The principle involves creating a pH gradient through the proton-coupled electron transfer (PCET) reactions of the quinone, enabling active pumping of CO2 across a liquid membrane. [] This approach demonstrates the versatility of this compound in potential environmental applications.
A: Studies have assessed the in vitro cytotoxicity of this compound and other dihydroxybenzenes using the neutral red uptake (NRU) assay, alongside electron paramagnetic resonance (EPR) to assess radical formation. Results showed that while this compound generated semiquinone radicals in the cell culture medium, it was not the most cytotoxic dihydroxybenzene tested. [] This suggests that mechanisms beyond radical formation contribute to the cytotoxic effects observed for different dihydroxybenzenes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
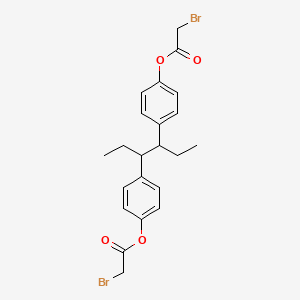
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
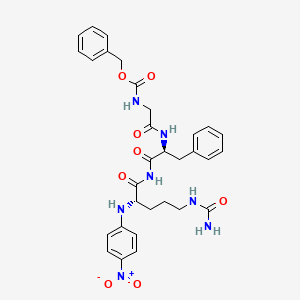
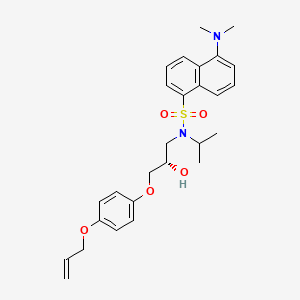




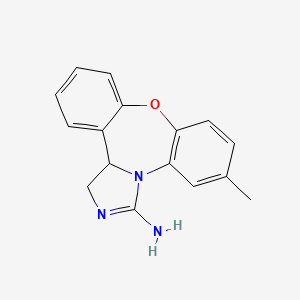
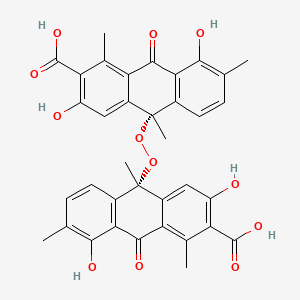
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)
